Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15955136
InChI: InChI=1S/C9H9ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-4,11H,5H2,1H3
SMILES:
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate

CAS No.:

Cat. No.: VC15955136

Molecular Formula: C9H9ClN2O2

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate -

Specification

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
IUPAC Name methyl 6-chloro-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Standard InChI InChI=1S/C9H9ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-4,11H,5H2,1H3
Standard InChI Key SCQTZTCKKIPZRB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2NC=CN2CC(=C1)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, reflects its core structure:

  • Imidazo[1,2-a]pyridine backbone: Fusion of imidazole (positions 1-3) with pyridine (positions 4-8) creates a planar, π-conjugated system.

  • Substituents:

    • Chlorine at C6 (meta to bridgehead nitrogen)

    • Methyl ester at C8 (ortho to pyridine nitrogen)

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₇ClN₂O₂
Molecular weight210.62 g/mol
SMILESCOC(=O)C1=CC(=CN2C1=NC=C2)Cl
Topological polar surface58.7 Ų

Spectroscopic Signatures

Though experimental NMR/IR data for this specific compound remain unpublished, analogous imidazo[1,2-a]pyridines exhibit diagnostic signals:

  • ¹H NMR: Downfield shifts for H2 (imidazole) at δ 8.1–8.3 ppm and H5 (pyridine) at δ 7.6–7.8 ppm due to ring current effects.

  • ¹³C NMR: Carbonyl carbons appear at δ 165–170 ppm, with C6 (Cl-substituted) deshielded to δ 125–130 ppm.

Synthetic Methodologies

Azirine Ring-Opening Cyclization

A Brønsted acid-catalyzed (e.g., p-TsOH) reaction between 2H-azirines and 2-mercaptopyridines enables regioselective imidazo[1,2-a]pyridine formation:

General Procedure:

  • React 2,3-diphenyl-2H-azirine (1 equiv) with 5-substituted-2-mercaptopyridine (1.5 equiv) in CH₂Cl₂ at 0°C → RT

  • Catalyst: p-Toluenesulfonic acid (20 mol%)

  • Yield: 75–90% after silica gel chromatography

Table 2: Substituent Effects on Reaction Efficiency

Azirine SubstituentThiol PartnerYield (%)Product
2,3-Diphenyl5-Cl-2-mercaptopyridine806-Chloro-2,3-diphenylimidazo[1,2-a]pyridine
2-(4-Cl-Ph),3-Me2-mercaptopyridine932-(4-Cl-Ph)-3-Me-imidazo[1,2-a]pyridine

Esterification Strategies

Post-cyclization esterification proves critical for installing the C8 carboxylate:

  • Methylation: Treat 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid with CH₃I/K₂CO₃ in DMF (60°C, 12 h)

  • Direct Synthesis: Use methyl glyoxylate in cyclocondensation reactions to incorporate ester groups during ring formation

CompoundTarget KinaseIC₅₀ (nM)Cell Efficacy (EC₅₀)
6-Cl-8-COOCH₃ derivativeJAK212 ± 345 nM (TF-1 proliferation)
6-Br-8-COOH analogFLT38.2 ± 1.522 nM (MV4-11 apoptosis)

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